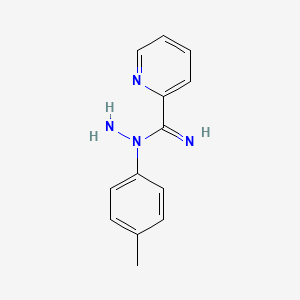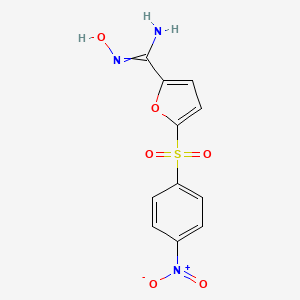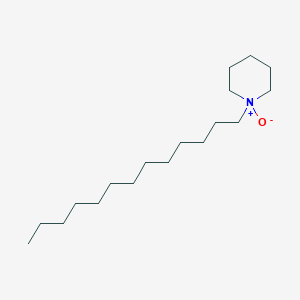
1-Oxo-1-tridecyl-1lambda~5~-piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Oxo-1-tridecyl-1lambda~5~-piperidine is an organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered ring containing five methylene bridges and one amine bridge. The compound is characterized by the presence of a tridecyl chain and an oxo group attached to the piperidine ring. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific fields.
Preparation Methods
The synthesis of 1-Oxo-1-tridecyl-1lambda~5~-piperidine can be achieved through several synthetic routesAnother approach is the reduction of pyridine via a modified Birch reduction using sodium in ethanol, followed by similar functionalization steps .
Industrial production methods typically involve large-scale hydrogenation processes, where pyridine is converted to piperidine, and subsequent steps are taken to introduce the tridecyl chain and the oxo group. These methods are optimized for high yield and purity, ensuring the compound’s suitability for various applications.
Chemical Reactions Analysis
1-Oxo-1-tridecyl-1lambda~5~-piperidine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The piperidine ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halogenating agents for substitution. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Oxo-1-tridecyl-1lambda~5~-piperidine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Oxo-1-tridecyl-1lambda~5~-piperidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-Oxo-1-tridecyl-1lambda~5~-piperidine can be compared with other similar compounds, such as:
1-Oxo-1-tridecyl-1lambda~5~-azepane: Another piperidine derivative with a similar structure but different functional groups.
1-Tridecylpiperidine 1-oxide: A compound with a similar tridecyl chain but different oxidation state.
The uniqueness of this compound lies in its specific combination of functional groups and chain length, which imparts distinct chemical and physical properties.
Properties
CAS No. |
74493-21-3 |
|---|---|
Molecular Formula |
C18H37NO |
Molecular Weight |
283.5 g/mol |
IUPAC Name |
1-oxido-1-tridecylpiperidin-1-ium |
InChI |
InChI=1S/C18H37NO/c1-2-3-4-5-6-7-8-9-10-11-13-16-19(20)17-14-12-15-18-19/h2-18H2,1H3 |
InChI Key |
YNUKPKFLZOJGDC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC[N+]1(CCCCC1)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



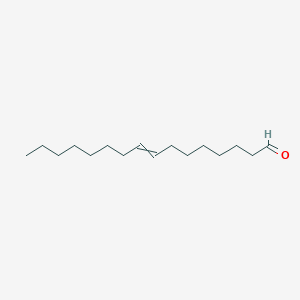
![(1,2,5-Oxadiazole-3,4-diyl)bis[(4-methylphenyl)methanone]](/img/structure/B14445784.png)
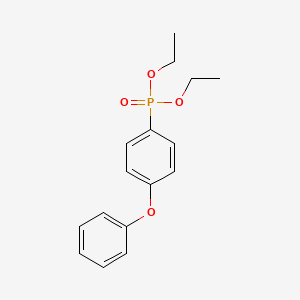

![Formamide, N-[(1S,2R)-2-hydroxy-1-methyl-2-phenylethyl]-](/img/structure/B14445825.png)
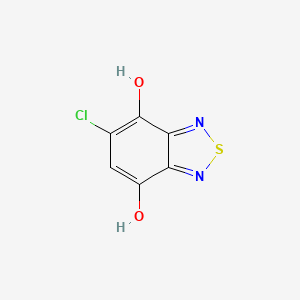
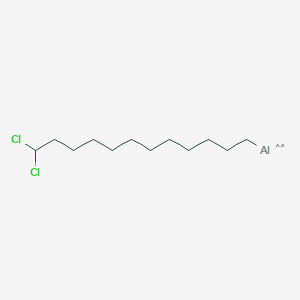
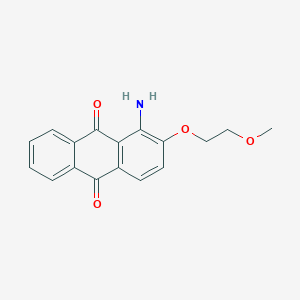
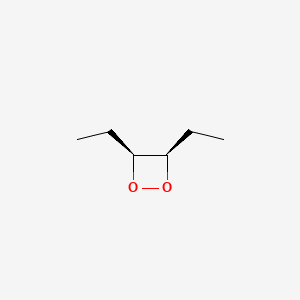
![5-(Methylsulfanyl)-3-phenyl-4-[(E)-phenyldiazenyl]-1,2-oxazole](/img/structure/B14445838.png)
![7-Oxabicyclo[4.1.0]hepta-2,4-diene-1-carbaldehyde](/img/structure/B14445839.png)
